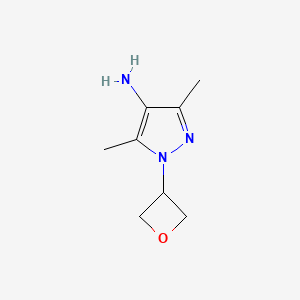

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine

Description

Molecular Formula: C₈H₁₃N₃O

Molecular Weight: 167.21 g/mol

Structural Features: This compound features a pyrazole core substituted with methyl groups at positions 3 and 5, an amine group at position 4, and an oxetane ring at position 1. The oxetane moiety (a three-membered cyclic ether) introduces steric constraints and polar character, distinguishing it from alkyl- or aryl-substituted analogs .

For example, and describe the use of α-diketones and hydrazinecarbothioamide in pyrazole synthesis, which could be adapted for this compound.

Applications: Pyrazole derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The oxetane group may enhance solubility and metabolic stability compared to bulkier substituents .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3,5-dimethyl-1-(oxetan-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C8H13N3O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4,9H2,1-2H3 |

InChI Key |

GPMWYTMFHCHHCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2COC2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of a suitable catalyst.

Introduction of the Oxetane Ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of a suitable epoxide and a base.

Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the oxetane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the degree of oxidation.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Substituted pyrazoles and oxetanes with different substituents.

Scientific Research Applications

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The oxetane-substituted compound has the lowest molecular weight and highest polarity due to the oxygen atom.

- Electron-withdrawing groups (e.g., CF₃) may alter electronic distribution, impacting binding interactions.

Antimicrobial Activity

- 1,3,4-Thiadiazole Derivatives (): Pyrazole-thiadiazole hybrids exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. Substituents like bromothiophene or fluorophenyl enhance potency, suggesting that electron-deficient aromatic systems improve target engagement .

- Oxetane Analogs : While direct data for the oxetane derivative is lacking, its polar nature may improve water solubility, a critical factor in bioavailability.

Pharmacological Potential

- GLUT1 Inhibitors (): A pyrazole-4-amine derivative with a tetrahydro-2H-pyran-4-ylmethyl group was developed as a GLUT1 inhibitor. The oxetane analog’s smaller size and polarity could optimize binding to hydrophilic active sites .

- Kinase Inhibition : Benzyl- and aryl-substituted pyrazoles (e.g., 3,4-dimethoxybenzyl) are explored in kinase inhibition due to their π-π stacking capability. The oxetane’s constrained geometry might reduce off-target interactions .

Biological Activity

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine (CAS Number: 2138263-60-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and an oxetane moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is with a molecular weight of 167.21 g/mol. The structural features of this compound suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 2138263-60-0 |

Biological Activity Overview

Research into the biological activity of pyrazole derivatives indicates that they often exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential mechanisms of action.

Anticancer Activity

A study on similar pyrazole compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities to this compound showed moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds that share structural characteristics with this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that similar mechanisms may be at play in the biological activity of this compound.

Q & A

Q. What are the common synthetic routes for 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine?

The synthesis typically involves condensation of pyrazole precursors with oxetane-containing benzylating agents. For example, similar pyrazole derivatives are prepared via nucleophilic substitution using alkyl halides or Mitsunobu reactions. Key reagents include hydrazine derivatives, oxetan-3-ylmethyl halides, and catalysts like cesium carbonate. Reaction conditions often require anhydrous solvents (e.g., DMSO or DMF) and controlled temperatures (60–100°C). Post-synthesis purification involves column chromatography or recrystallization from ethanol/hexane mixtures .

Q. How is the compound characterized using spectroscopic methods?

- NMR : NMR identifies methyl groups (δ 2.1–2.3 ppm for 3,5-dimethyl) and oxetane protons (δ 4.5–5.0 ppm). NMR confirms the pyrazole ring carbons (δ 140–150 ppm) and oxetane carbons (δ 70–80 ppm).

- IR : Absorptions at 3374 cm (N–H stretch) and 1599 cm (C=N) validate the pyrazole core.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX programs) provides bond lengths, angles, and torsion angles. For example:

Q. How to address contradictions in synthetic yields across methodologies?

Comparative analysis of reaction conditions is critical. For instance:

- Iron/NHCl reduction (50% yield): Effective but generates byproducts requiring rigorous purification.

- Palladium-catalyzed coupling (70–80% yield): Higher efficiency but sensitive to moisture. Statistical tools (e.g., ANOVA) can assess variability in replicates, while TLC/HPLC monitors intermediate stability .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

SCXRD reveals intermolecular N–H···N hydrogen bonds (e.g., N1–H1N···N3, 2.13 Å) forming supramolecular layers. Hirshfeld surface analysis quantifies interactions:

Q. What reaction mechanisms explain substituent effects on pyrazole reactivity?

- Electrophilic Substitution : Electron-donating groups (e.g., methyl) activate the pyrazole ring at C4.

- Nucleophilic Aromatic Substitution : Oxetane’s electron-withdrawing effect directs substitutions to the amine group. DFT calculations (B3LYP/6-31G*) model charge distribution and transition states .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO vs. ethanol).

- Docking Studies : Predicts binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.

- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.